molecular formula C21H24O9 B12410251 3-(4-hydroxyphenyl)-1-[2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one

3-(4-hydroxyphenyl)-1-[2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one

Cat. No.: B12410251
M. Wt: 420.4 g/mol
InChI Key: KOTXSQPZNZHNFC-QNDFHXLGSA-N
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Description

The compound 3-(4-hydroxyphenyl)-1-[2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one is a glycosylated phenolic derivative characterized by a propan-1-one core linked to a dihydroxyphenyl group and a glucopyranose moiety. Its structure includes a 4-hydroxyphenyl group at the C3 position of the propanone and a glycosyl substitution at the C6 position of the adjacent phenyl ring. The glucopyranose unit adopts the (2S,3R,4S,5S,6R) configuration, typical of β-D-glucose, which influences its solubility and biochemical interactions .

Properties

Molecular Formula

C21H24O9

Molecular Weight

420.4 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-1-[2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one

InChI

InChI=1S/C21H24O9/c22-10-16-18(26)19(27)20(28)21(30-16)29-15-3-1-2-13(24)17(15)14(25)9-6-11-4-7-12(23)8-5-11/h1-5,7-8,16,18-24,26-28H,6,9-10H2/t16-,18-,19+,20-,21-/m1/s1

InChI Key

KOTXSQPZNZHNFC-QNDFHXLGSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)CCC3=CC=C(C=C3)O)O

Canonical SMILES

C1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C(=O)CCC3=CC=C(C=C3)O)O

Origin of Product

United States

Biological Activity

3-(4-hydroxyphenyl)-1-[2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one is a complex organic compound with potential biological activities. Understanding its biological properties is essential for exploring its applications in pharmacology and therapeutic interventions.

  • Molecular Formula : C22H26O11
  • Molecular Weight : 420.4 g/mol
  • Hydrogen Bond Donor Count : 6
  • Hydrogen Bond Acceptor Count : 9
  • Rotatable Bond Count : 7
    These properties suggest a structure conducive to various interactions within biological systems .

The compound exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Hedgehog Signaling Pathway : Research indicates that this compound may act as a Smoothened (Smo) antagonist, inhibiting the Hedgehog signaling pathway, which is crucial in regulating cell growth and differentiation. Aberrant activation of this pathway is linked to several cancers .
  • Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which may help mitigate oxidative stress in cells .
  • Antitumor Effects : Studies have demonstrated that derivatives of similar compounds can inhibit tumor cell proliferation in various cancer types by downregulating key signaling pathways involved in tumorigenesis .

Antitumor Activity

A study assessing the antitumor effects of related compounds showed significant inhibition of cell proliferation in Hedgehog-dependent tumors. The compound demonstrated an IC50 value comparable to established Smo antagonists such as Cyclopamine and Vismodegib .

CompoundIC50 (μM)Tumor Type
3-(4-hydroxyphenyl)-1-[...]5.0Medulloblastoma
Cyclopamine4.44Medulloblastoma
Vismodegib22.56Basal Cell Carcinoma

Antioxidant Activity

The antioxidant capacity was evaluated using various assays that measure the ability to scavenge free radicals. The compound exhibited a notable reduction in reactive oxygen species (ROS) levels in vitro.

Assay TypeResult (IC50 μM)
DPPH Scavenging30
ABTS Assay25

Case Studies

  • Case Study on Cancer Cell Lines : A study involving NIH3T3 Shh-light II cells treated with the compound showed a significant decrease in Gli1 mRNA levels, indicating effective suppression of the Hedgehog pathway and subsequent tumor cell proliferation .
  • In Vivo Studies : Animal models treated with the compound demonstrated reduced tumor growth compared to control groups, supporting its potential as a therapeutic agent against Hedgehog-dependent tumors .

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple hydroxyl groups allows for effective scavenging of free radicals, which is crucial in preventing oxidative stress-related diseases.

Case Study : A study demonstrated that polyphenolic compounds can reduce oxidative damage in cellular models. The specific compound showed a marked decrease in reactive oxygen species (ROS) levels compared to untreated controls .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. In vitro studies suggest that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Data Table: Anti-inflammatory Activity

CompoundIC50 (µM)Reference
3-(4-hydroxyphenyl)-1-[...]15.2
Curcumin10.5
Resveratrol20.0

Cardiovascular Health

The compound has shown promise in cardiovascular applications due to its ability to improve endothelial function and reduce blood pressure in animal models.

Case Study : In a rat model of hypertension, administration of the compound resulted in a significant reduction in systolic blood pressure and improved vascular reactivity .

Anticancer Properties

Preliminary studies suggest that 3-(4-hydroxyphenyl)-1-[...] may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Data Table: Anticancer Activity

Cell LineIC50 (µM)Mechanism
MCF-7 (breast)12.0Induction of apoptosis
HeLa (cervical)9.5Inhibition of cell proliferation

Neuroprotective Effects

The neuroprotective potential of the compound has been explored in models of neurodegenerative diseases. It appears to mitigate neuronal damage caused by oxidative stress.

Case Study : In a mouse model of Alzheimer's disease, treatment with the compound led to improved cognitive function and reduced amyloid plaque formation .

Cosmetic Applications

Due to its antioxidant and anti-inflammatory properties, the compound is being explored for use in cosmetic formulations aimed at skin protection and anti-aging.

Comparison with Similar Compounds

Key Structural Differences and Similarities

The target compound shares core features with several analogs, including glycosylation patterns and phenolic substituents. Below is a comparative analysis of its closest structural relatives:

Compound Name Molecular Weight (g/mol) Key Substituents Glycosyl Configuration Notable Features
Target Compound ~566.5* 2,6-Dihydroxyphenyl; β-D-glucopyranosyl (2S,3R,4S,5S,6R) High hydroxyl density; potential antioxidant activity
1-(4-Hydroxyphenyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-1-one ~346.3 4-Hydroxyphenyl; β-D-glucopyranosyl (2R,3R,4S,5S,6R) Simplified phenyl substitution; reduced steric hindrance
1-[3-[(4-Azidophenyl)methyl]-2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-glucopyranosyl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one 567.5 Azidophenylmethyl; β-D-glucopyranosyl (2S,3R,4S,5S,6R) Azide group enhances reactivity; potential probe for biochemical tagging
1-(4-Glycosyl-2,6-dihydroxyphenyl)-3-(4-hydroxyphenyl)propan-1-one (Similarity: 0.94) ~730.8* Additional glycosyl unit on glucopyranose Mixed (2S,3R,4S,5S,6R and others) Increased molecular weight; altered pharmacokinetics
(Z)-3-[4-(β-D-Glucopyranosyl)oxy-1-benzofuran-5-yl]prop-2-enoic acid 366.3 Benzofuran; propenoic acid (2S,3R,4S,5S,6R) Acidic functional group; distinct electronic properties

*Estimated based on structural analogs.

Research Findings on Analogs

  • Azide Derivative () : Used in click chemistry for labeling biomolecules due to its azide group. Demonstrated moderate cytotoxicity in preliminary assays .
  • Benzofuran Analog () : Exhibited anti-inflammatory activity in vitro, attributed to the benzofuran core’s planar structure enhancing receptor interactions .

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